molecular formula C14H10BrCl3O3S B2524821 4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate CAS No. 2361710-10-1

4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

Cat. No. B2524821
CAS RN: 2361710-10-1
M. Wt: 444.55
InChI Key: BEPOTKNOKJLPIK-UHFFFAOYSA-N
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Description

The compound “4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate” is a complex organic molecule with multiple functional groups. It contains a sulfonate group attached to a dichlorobenzene ring, and a dimethylphenyl group with a chlorine substituent .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the halogens might be replaced in nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial Agent

The compound 4-chloro-3,5-dimethylphenol, which is structurally similar to the compound , is known to have antimicrobial properties . It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .

Disinfectant

4-chloro-3,5-dimethylphenol is also used as a disinfectant . Disinfectants are antimicrobial agents that are applied to non-living objects to destroy harmful microorganisms or to inhibit their activity .

Molluscicide

This compound has been used as a molluscicide . Molluscicides are substances used to destroy pests of the phylum Mollusca .

Antiseptic Drug

4-chloro-3,5-dimethylphenol has been used as an antiseptic drug . Antiseptics are substances that are applied locally on humans and other animals to destroy harmful microorganisms or to inhibit their activity .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds .

Anticancer Activity

While there is no direct evidence for the anticancer activity of “4-Chloro-3,5-dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate”, related compounds have shown potential in this area . For example, small molecules able to impair the DVL1 binding to its cognate receptor, FZD, have been studied for their role in tumors and chemoresistance .

Protodeboronation

The compound could potentially be used in protodeboronation reactions . Protodeboronation is a type of chemical reaction where a boron group is removed from an organic compound .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its application. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in the field of organic synthesis or medicinal chemistry, given its complex structure and the presence of several functional groups .

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl3O3S/c1-7-3-9(4-8(2)14(7)18)21-22(19,20)13-6-12(17)11(16)5-10(13)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPOTKNOKJLPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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